molecular formula C25H25N3O6S2 B2981309 (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate CAS No. 573706-70-4

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2981309
CAS No.: 573706-70-4
M. Wt: 527.61
InChI Key: GVWCYAKQZORAMN-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a structurally complex thiophene derivative featuring a thiazole ring substituted with a 3-methoxyphenyl group, a cyano-vinylamino linker, and ester-functionalized carboxylate groups. The compound’s molecular formula is C₂₄H₂₂N₄O₇S₂, with a molecular weight of 542.6 g/mol (exact analogs suggest this value ). Its design integrates multiple functional groups: the thiazole ring enhances π-conjugation, the methoxyethyl and ethyl ester groups modulate solubility, and the cyano group may contribute to hydrogen-bonding interactions or metabolic stability.

Properties

IUPAC Name

4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S2/c1-5-33-24(29)20-15(2)21(25(30)34-10-9-31-3)36-23(20)27-13-17(12-26)22-28-19(14-35-22)16-7-6-8-18(11-16)32-4/h6-8,11,13-14,27H,5,9-10H2,1-4H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWCYAKQZORAMN-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate (CAS Number: 573706-70-4) is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological properties, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O6S2C_{25}H_{25}N_{3}O_{6}S_{2}, with a molecular weight of 527.6 g/mol. The structure includes a thiophene ring, a thiazole moiety, and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₆H₃₅N₃O₆S₂
Molecular Weight527.6 g/mol
CAS Number573706-70-4

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors such as thiophenes and thiazoles. The general synthetic route includes:

  • Formation of the thiazole ring.
  • Introduction of the cyano group.
  • Coupling reactions to form the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing electron-withdrawing groups have shown enhanced antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CPseudomonas aeruginosa12

The results indicate that the presence of halogen atoms in the structure correlates with increased potency against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluating the antibacterial activity of various derivatives found that those with electron-withdrawing groups exhibited significantly higher zones of inhibition compared to those with electron-donating groups. This highlights the importance of functional group substitution in enhancing biological activity .
  • Case Study on Anticancer Properties : Research conducted on the effects of this compound on cancer cell lines demonstrated dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Thiazole (Position 4) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3-Methoxyphenyl C₂₄H₂₂N₄O₇S₂ 542.6 Z-configuration; ester groups enhance lipophilicity
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate (Analog 1) 4-Fluorophenyl C₂₄H₂₁FN₄O₆S₂ 528.6 Fluorine substituent increases electronegativity and metabolic stability; lower molecular weight
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate (Analog 2) 3-Nitrophenyl C₂₄H₂₁N₅O₈S₂ 567.6 Nitro group introduces strong electron-withdrawing effects; higher molecular weight; limited solubility due to polar nitro group

Key Observations:

Substituent Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects via the methoxy group, enhancing π-π stacking interactions in hydrophobic environments. 3-Nitrophenyl (Analog 2) introduces strong electron-withdrawing effects, which may reduce electron density in the thiazole ring, altering reactivity in electrophilic substitutions .

Solubility and Lipophilicity: The target compound’s methoxyethyl and ethyl ester groups balance lipophilicity, making it more soluble in organic solvents than Analog 2, which has a polar nitro group. Analog 1’s fluorine substituent slightly increases polarity but retains moderate solubility in dimethylformamide (DMF) or ethanol, similar to the target compound .

Synthetic Accessibility :

  • All analogs are synthesized via multi-step routes involving thiosemicarbazide intermediates and cyclization reactions (similar to methods in ), but the nitro-substituted Analog 2 requires stringent conditions due to nitro group instability .

Q & A

Basic Research Questions

Q. How can the synthesis of the thiophene-2,4-dicarboxylate core be optimized to improve yield and purity?

  • Methodology : The thiophene core can be synthesized via cyclocondensation reactions using substituted β-ketoesters and thiourea derivatives. Key parameters include refluxing in a DMF-acetic acid mixture (1:2 v/v) with sodium acetate as a catalyst at 110°C for 2–4 hours . Purification via recrystallization (DMF-ethanol) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Monitoring reaction progress with TLC (Rf ~0.5 in 30% ethyl acetate/hexane) is critical .

Q. What analytical techniques are recommended for characterizing the Z-configuration of the vinylamino group?

  • Methodology : Use a combination of NOESY NMR to confirm spatial proximity of the cyano and thiazole groups, and UV-Vis spectroscopy (λmax ~350–400 nm) to detect conjugation patterns. IR spectroscopy (C≡N stretch ~2200 cm⁻¹) and single-crystal X-ray diffraction provide definitive structural validation .

Q. How should researchers screen the compound for initial biological activity?

  • Methodology : Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). For antifungal activity, test against C. albicans via disk diffusion. Cytotoxicity can be assessed via MTT assays on human fibroblast lines (IC50 values) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during thiazole ring formation?

  • Methodology : Employ directed ortho-metalation (DoM) with lithiation agents (e.g., LDA) to control substituent positioning on the thiazole ring. Alternatively, use aryl isothiocyanates in a [3+2] cycloaddition with α-bromo ketones, as described for benzo[d]thiazol-2-yl derivatives . Computational modeling (DFT) of transition states can predict regiochemical outcomes .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

  • Methodology : Perform pharmacokinetic profiling (e.g., plasma stability, LogP via shake-flask method) to assess bioavailability. Use molecular dynamics simulations to evaluate membrane permeability. Validate in vivo results with histopathological analysis and dose-response studies in rodent models .

Q. What experimental design principles optimize reaction conditions for scale-up?

  • Methodology : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design can optimize reflux time (2–6 hours) and acetic acid concentration (10–30% v/v) to maximize yield while minimizing side products . Flow chemistry systems may enhance reproducibility for continuous synthesis .

Q. How can computational tools predict metabolic pathways or degradation products?

  • Methodology : Use software like Schrödinger’s BioLuminate or SwissADME to simulate Phase I/II metabolism (e.g., hydrolysis of ester groups, cytochrome P450 oxidation). LC-MS/MS analysis of incubated samples (hepatic microsomes) validates predictions .

Data Contradiction & Mechanistic Analysis

Q. Why do structural analogs show variable antimicrobial activity despite similar substituents?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with incremental substituent changes (e.g., methoxy vs. ethoxy groups). Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How to resolve conflicting NMR and HPLC data regarding sample purity?

  • Methodology : Cross-validate with orthogonal techniques:

  • NMR : Check for residual solvent peaks (e.g., DMF at δ 8.0 ppm).
  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water) with diode-array detection (purity >95%).
  • HRMS : Confirm molecular ion ([M+H]⁺) accuracy within 3 ppm .

Tables for Key Data

Parameter Optimal Conditions Reference
Thiophene core synthesisDMF:AcOH (1:2), 110°C, 3 hours, NaOAc
Z-configuration validationNOESY (H-7/H-12), X-ray diffraction
Antimicrobial screeningMIC: 8–32 µg/mL (S. aureus), IC50: 45 µM
Computational LogPPredicted: 3.2 (SwissADME)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.